AdoMet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AdoMet (S-adenosylmethionine) is a naturally occurring compound that plays a crucial role in various biochemical reactions in living organisms. AdoMet is synthesized from methionine and ATP (adenosine triphosphate) in a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT). AdoMet is involved in the transfer of methyl groups to various substrates, including DNA, RNA, and proteins, which is essential for the regulation of gene expression and other cellular processes.
Wissenschaftliche Forschungsanwendungen
1. Biocatalytic and Therapeutic Applications
AdoMet (S-Adenosyl-l-methionine) is pivotal in biology and has a growing range of biocatalytic and therapeutic applications. Technologies for synthesizing and utilizing AdoMet analogs have advanced, leading to developments in epigenetics, proteomics, and natural product diversification. These include improved syntheses of AdoMet analogs, unique isosteres with enhanced stability, and varied applications in biology and medicine (Huber et al., 2016).
2. Role in Liver Disease
AdoMet has shown potential in the treatment of liver diseases. It plays a crucial role as a methyl donor in cellular processes, influencing the synthesis of glutathione and the methylation of various molecules. Although clinical trials have not definitively established its utility in specific liver diseases, ongoing research indicates its potential in improving outcomes in liver conditions (Anstee & Day, 2012).
3. Molecular Biology Applications
AdoMet is essential in various enzyme-catalyzed reactions. Beyond providing methyl groups in biological methylations, it's involved in the biosynthesis of polyamines, metal ion chelating compounds, and the plant hormone ethylene. It is also a source of catalytic radicals in radical AdoMet enzymes, highlighting its diverse roles in plant metabolism (Roje, 2006).
4. Anticancer Properties
AdoMet has demonstrated antiproliferative effects in various cancer cell types, including breast cancer and osteosarcoma. It influences key cellular pathways like ERK1/2 and STAT3 and can induce apoptosis in cancer cells. This makes AdoMet a potential compound for cancer therapy, highlighting its role in modulating cell growth and survival (Ilisso et al., 2016).
5. DNA Methylation and Demethylation
AdoMet plays a significant role in DNA methylation, a key process in genomic regulation and expression. It acts as a methyl donor in numerous methylation reactions, affecting gene activity and cellular differentiation. Additionally, AdoMet inhibits active demethylation, suggesting a complex role in DNA methylation dynamics (Detich et al., 2003).
Eigenschaften
CAS-Nummer |
139517-02-5 |
---|---|
Produktname |
AdoMet |
Molekularformel |
C15H23N6O5S+ |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |
InChI-Schlüssel |
MEFKEPWMEQBLKI-AIRLBKTGSA-O |
Isomerische SMILES |
C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Siedepunkt |
78°C |
Andere CAS-Nummern |
29908-03-0 485-80-3 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.